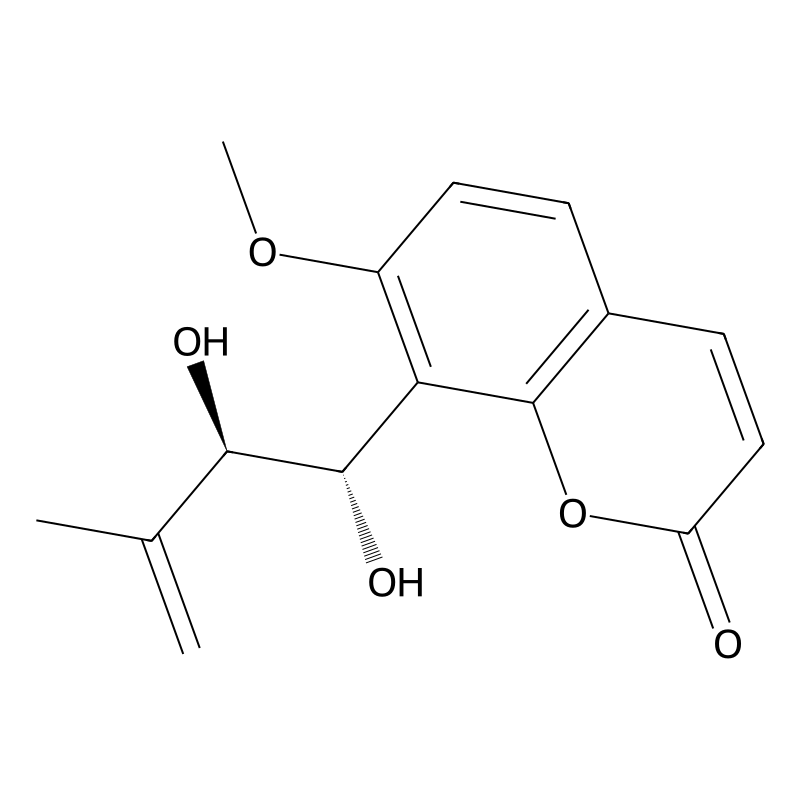Murrangatin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isolation and Characterization:
Minumicrolin is a naturally occurring compound isolated from the leaves of the Michelia figo plant, commonly known as the banana shrub or broad-leaved Michelia []. Studies have employed various techniques, including solvent extraction, column chromatography, and nuclear magnetic resonance (NMR) spectroscopy, to isolate and characterize Minumicrolin [, ]. These techniques allow researchers to identify the unique structure of the molecule and confirm its presence in the plant material.
Antibacterial Activity:
Several studies have investigated the antibacterial properties of Minumicrolin. Research suggests that it possesses activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. These studies typically employ broth microdilution assays to determine the minimum inhibitory concentration (MIC) of Minumicrolin, which is the lowest concentration required to inhibit bacterial growth. While the exact mechanisms of Minumicrolin's antibacterial activity remain under investigation, some studies suggest it may disrupt bacterial cell membranes [].
Anti-inflammatory Activity:
In vitro studies have explored the potential anti-inflammatory properties of Minumicrolin. These studies often utilize cell lines stimulated with inflammatory agents, followed by treatment with Minumicrolin and assessment of inflammatory markers like cytokines and pro-inflammatory enzymes []. Research suggests that Minumicrolin may exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation []. However, further investigation is needed to understand its potential therapeutic applications.
Murrangatin is a naturally occurring compound classified as a coumarin, with the chemical formula C15H16O5 and a molecular weight of 276.3 g/mol. It is identified by the CAS number 37126-91-3 and has been isolated from various plants, notably from the genus Murraya, particularly Murraya exotica and Murraya paniculata. The structural formula of murrangatin is represented as 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one, indicating its complex arrangement of functional groups that contribute to its biological activities .
Murrangatin appears as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Its unique structure and properties make it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.
- Studies suggest that minumicrolin inhibits the activation of EBV early antigen (EA) [, ]. EBV EA is a protein involved in the viral replication cycle []. By inhibiting its activation, minumicrolin may potentially prevent viral replication and spread.
- The exact mechanism by which minumicrolin interacts with EBV and hinders EA activation remains to be fully elucidated [, ].
- Currently, there is limited information on the safety profile of minumicrolin.
- As with many natural products, further research is needed to assess its potential toxicity and other safety concerns.
- It is important to note that minumicrolin is currently available for research purposes only and not for therapeutic use [].
Murrangatin exhibits significant biological activity across various domains:
- Anti-inflammatory Effects: It has been shown to downregulate pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, along with matrix metalloproteinases, indicating potential use as an anti-inflammatory agent .
- Antitumor Properties: Murrangatin inhibits the activation of Epstein-Barr virus early antigen and demonstrates cytotoxicity against cholangiocarcinoma cell lines, suggesting its role as an anti-tumor-promoting agent .
- Antibacterial Activity: The compound shows antibacterial effects against Porphyromonas gingivalis, which is significant in periodontal disease treatment .
- Angiogenesis Inhibition: Research indicates that murrangatin can inhibit angiogenesis in lung cancer models by affecting the AKT signaling pathway, which is crucial for tumor growth and metastasis .
Murrangatin can be synthesized through various methods, including:
- Natural Extraction: It is primarily obtained from the leaves and fruits of Murraya species through solvent extraction methods.
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler coumarin derivatives or other phenolic compounds. Specific synthetic routes have not been extensively detailed in available literature but typically include steps for functional group modifications.
- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into murrangatin has been explored but requires further research for optimization.
Murrangatin has potential applications in several areas:
- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for treating various diseases.
- Cosmetics: Its antibacterial properties could be utilized in formulations aimed at skin health.
- Agriculture: The compound might have applications as a natural pesticide or growth regulator due to its biological activity against pathogens.
Studies on murrangatin's interactions with biological systems indicate:
- Cell Signaling Pathways: Murrangatin modulates key signaling pathways such as AKT and extracellular signal-regulated kinase 1/2 (ERK 1/2), impacting cellular processes like proliferation and migration .
- Synergistic Effects: Research suggests potential synergistic effects when combined with other compounds, enhancing its therapeutic efficacy against tumors or infections.
Murrangatin shares structural similarities with other coumarins and flavonoids. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Murracarpin | Coumarin | Anti-inflammatory properties |
| Murranganonesenecionate | Coumarin | Antimicrobial activity |
| Micropubescin | Coumarin | Antioxidant effects |
| 3', 4', 5', 7-tetramethoxyflavone | Flavonoid | Anticancer properties |
Uniqueness of Murrangatin
Murrangatin is unique due to its specific combination of hydroxyl and methoxy groups that enhance its solubility and biological activity compared to other coumarins. Its demonstrated ability to inhibit angiogenesis specifically through modulation of the AKT pathway distinguishes it from similar compounds that may not exhibit this mechanism.








